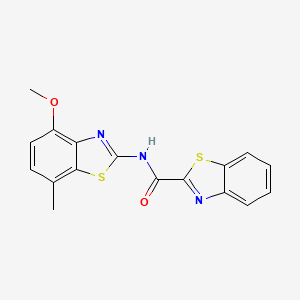

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S2/c1-9-7-8-11(22-2)13-14(9)24-17(19-13)20-15(21)16-18-10-5-3-4-6-12(10)23-16/h3-8H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFOUYGQNBHJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Substituents: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions. For instance, the methoxy group can be added using methanol in the presence of a strong acid, while the methyl group can be introduced using methyl iodide and a base.

Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the benzothiazole derivative with an appropriate isocyanate or by amidation of a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents on the benzothiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Benzothiazole derivatives have been extensively studied for their antimicrobial activities. The compound exhibits significant inhibitory effects against a range of bacteria and fungi. For instance, studies indicate that benzothiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives. The compound N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has shown promising results in inhibiting cancer cell proliferation in various cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.63 | |

| U937 (Leukemia) | 9.3 | |

| A549 (Lung) | 0.12 - 2.78 |

The structure-activity relationship studies suggest that modifications to the benzothiazole core can enhance cytotoxicity and selectivity towards cancer cells .

Antiviral Applications

Benzothiazole derivatives have also been explored for their antiviral properties, particularly against hepatitis C virus (HCV). Research indicates that certain benzothiazole carboxamide derivatives exhibit significant inhibitory activity against HCV replicons with low cytotoxicity, making them potential candidates for antiviral drug development .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effectiveness of this compound on various human cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 and U937 cell lines through a dose-dependent mechanism. Flow cytometry analysis confirmed significant increases in apoptotic cells at higher concentrations .

Case Study 2: Antiviral Efficacy

In another investigation focused on antiviral properties, researchers synthesized several benzothiazole derivatives and tested them against HCV replicons. One derivative demonstrated an IC50 value of 26.81 µM against HCV genotype 2a with minimal cytotoxic effects (CC50 = 155 µM). Further optimization led to compounds with enhanced selectivity and potency against HCV .

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways by binding to receptors or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations and Bioactivity :

- The target compound ’s bis-benzothiazole architecture distinguishes it from analogs like BTA () and BZ-IV (), which feature single benzothiazole units linked to acetamide or piperazine groups. The dual benzothiazole system may enhance binding to protein targets via π-π stacking or hydrophobic interactions, though this requires experimental validation.

- BTA () demonstrates high CK-1δ inhibition (pIC50: 7.8), attributed to its electron-withdrawing trifluoromethyl group and bulky trimethoxyphenyl substituent. In contrast, the target compound’s methoxy and methyl groups may favor interactions with polar or sterically tolerant active sites.

Synthetic Strategies :

- The target compound’s synthesis likely parallels methods used for BZ-IV (), where coupling reactions (e.g., chloroacetamide with nucleophiles) are employed. However, the use of methoxy and methyl substituents may necessitate protective-group chemistry, as seen in ’s methoxybenzyl-protected intermediates .

Biological Performance: Compounds with thiazolidinone moieties () exhibit broad-spectrum antimicrobial activity, suggesting that the carboxamide group in the target compound could similarly engage hydrogen bonding with microbial enzymes. However, the absence of a thiazolidinone ring may limit this effect. The lack of MMP-9 inhibition in N-[4-(6-methylbenzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide () highlights the importance of substituent positioning; the target compound’s 4-methoxy group may offer superior steric or electronic compatibility with target enzymes.

Binding Affinity Predictions :

- While BTA’s GlideXP score (−3.78 kcal/mol) reflects moderate binding (), the target compound’s dual benzothiazole system could theoretically improve binding through increased rigidity and surface complementarity. Molecular docking studies would be required to confirm this hypothesis.

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by two benzothiazole moieties linked by a carboxamide group. Its molecular formula is with a molecular weight of approximately 304.38 g/mol. The presence of methoxy and methyl groups enhances its lipophilicity, which is crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₂S₂ |

| Molecular Weight | 304.38 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. A significant focus has been on its ability to inhibit various cancer cell lines.

Case Study: Antitumor Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound showed an IC50 value ranging from 10 to 30 µM across these cell lines, indicating moderate potency compared to standard chemotherapeutics.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

The proposed mechanism of action for the anticancer and antimicrobial activities involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival. Benzothiazole derivatives are known to interact with DNA, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research indicates that modifications on the benzothiazole scaffold can significantly influence biological activity. For instance, the introduction of electron-donating groups such as methoxy enhances activity by improving binding affinity to target proteins.

Research Findings

Recent literature reviews have summarized various synthetic approaches to benzothiazole derivatives, emphasizing their biological activities. The compound's design incorporates elements that enhance selectivity towards specific biological targets, making it a promising candidate for further development.

Summary of Findings

- Antitumor Efficacy : Displayed moderate cytotoxicity against multiple cancer cell lines.

- Antimicrobial Properties : Effective against a range of bacterial and fungal pathogens.

- SAR Insights : Modifications can enhance potency and selectivity.

Q & A

Q. Table 1: Comparative Synthesis Methods

Q. Table 2: Structure-Activity Relationship (SAR) Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.